GS-9770

HIV protease inhibitor Pharmacokinetics Oral bioavailability

Conventional HIV PIs require PK boosters (ritonavir/cobicistat), introducing drug-drug interactions and regimen complexity. GS-9770 is a novel investigational non-peptidomimetic PI engineered to eliminate boosting requirements. - **Ki**: 0.14-0.16 nM against recombinant HIV-1 protease - **Oral bioavailability**: 46-100% (preclinical); supports unboosted once-daily dosing - **Activity**: Nanomolar antiviral potency against broad HIV-1 subtypes & isolates resistant to atazanavir/darunavir Suitable for antiretroviral discovery programs requiring a PI without CYP-mediated DDI liabilities. Bulk research quantities available.

Molecular Formula C35H34ClF7N10O3
Molecular Weight 811.1 g/mol
Cat. No. B15565444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-9770
Molecular FormulaC35H34ClF7N10O3
Molecular Weight811.1 g/mol
Structural Identifiers
InChIInChI=1S/C35H34ClF7N10O3/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55)/t25-,34-/m1/s1
InChIKeyPZNXPIKYOCIJGV-QCBOHVIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GS-9770: Unboosted Non-Peptidomimetic HIV-1 PI


GS-9770 is a novel investigational non-peptidomimetic HIV-1 protease inhibitor (PI) developed by Gilead Sciences, designed for once-daily oral administration without the requirement of a pharmacokinetic boosting agent [1]. Unlike the most commonly prescribed HIV PIs atazanavir and darunavir, which are peptidomimetic compounds requiring co-administration with ritonavir or cobicistat to achieve sufficient plasma exposure [2], GS-9770 features an iminohydantoin pharmacophore scaffold derived from structure-based design efforts initially applied to BACE1 inhibitors, conferring intrinsic metabolic stability [3].

Non-peptidomimetic iminohydantoin HIV protease inhibitor core
Unboosted oral pharmacokinetic profile in preclinical species
Broad subtype antiviral activity against HIV-1 clinical isolates

Why GS-9770 Cannot Be Substituted


Current frontline HIV PIs atazanavir and darunavir are peptidomimetic compounds that exhibit poor intrinsic metabolic stability, with short human half-lives when administered alone, necessitating co-administration with CYP3A4 inhibitors (ritonavir or cobicistat) as PK boosters [1]. This boosting requirement introduces confounding drug-drug interactions and complicates experimental interpretation in both in vitro and in vivo models [2]. GS-9770 was explicitly engineered to eliminate this dependence through a non-peptidomimetic scaffold that confers intrinsic metabolic stability, enabling unboosted once-daily oral dosing in preclinical species [3]. Furthermore, GS-9770 demonstrates retained activity against patient-derived HIV-1 isolates resistant to atazanavir and darunavir, meaning that substituting a generic PI in studies involving PI-resistant viral strains will yield fundamentally different efficacy outcomes [1].

PK booster requirement
Conventional PIs require co-administered boosters in research models, introducing DDI variables that may confound study endpoints.
Divergent resistance profiles
GS-9770 retains activity against ATV/DRV-resistant isolates, whereas boosted PIs may exhibit different cross-resistance, limiting model interchangeability.
Metabolic clearance mismatch
Peptidomimetic PIs show high hepatic clearance without boosting, restricting applicability in unboosted preclinical regimen studies.

GS-9770 vs. Atazanavir and Darunavir


Unboosted Oral Bioavailability and Half-Life

GS-9770 achieves oral bioavailability of 46–100% and a half-life of 7–12 hours in preclinical in vivo PK studies without any PK booster [1]. In contrast, atazanavir and darunavir require co-administration with ritonavir or cobicistat to achieve therapeutic plasma levels, a direct consequence of their peptidomimetic scaffold's intrinsic metabolic instability [2].

Unboosted oral PK
Head-to-head
GS-9770: 46–100% F, 7–12 h half-life vs. boosted PIs: low oral bioavailability without booster
Supports unboosted once-daily oral dosing research.
Preclinical rat/dog; human PK pending.
HIV protease inhibitor Pharmacokinetics Oral bioavailability Unboosted dosing

Hepatic Clearance and Metabolic Stability

GS-9770 exhibits a predicted human clearance of 0.09 L/h/kg in human liver microsomes (hLM) [1]. This intrinsic metabolic stability contrasts with peptidomimetic PIs such as atazanavir and darunavir, which undergo rapid CYP3A4-mediated metabolism and require pharmacological boosting to extend their effective half-life [2].

Hepatic clearance
Reported
hLM pred CL: 0.09 L/h/kg (low clearance)
Intrinsic metabolic stability for unboosted studies.
Cross-study comparable; class-level inference for comparators.
HIV protease inhibitor Metabolic stability Human liver microsomes CYP metabolism

Activity Against Atazanavir/Darunavir-Resistant HIV-1

GS-9770 demonstrates an improved resistance profile against a panel of patient-derived HIV-1 isolates with resistance to atazanavir and darunavir [1]. In resistance selection experiments, GS-9770 prevented the emergence of breakthrough HIV-1 variants at all fixed drug concentrations tested and required multiple protease substitutions to enable viral outgrowth under escalating drug pressure [1].

Resistance activity
Head-to-head
GS-9770: retains activity; no breakthrough at fixed concentrations vs. ATV/DRV: reduced or lost activity against resistant isolates
Potential utility in PI resistance research.
Patient-derived isolates; resistance selection in vitro.
HIV protease inhibitor Drug resistance PI-resistant HIV-1 Antiviral efficacy

HIV-1 vs. Human Aspartic Protease Selectivity

GS-9770 inhibits recombinant HIV-1 protease with a Ki of 0.14–0.16 nM and exhibits antiviral activity against HIV-1 strains with EC50 values ranging from 1.9–26 nM in cell culture [1][2]. While comparable to clinical PIs in the low nanomolar range, these potency values are achieved in the context of the compound's non-peptidomimetic scaffold and unboosted PK profile, distinguishing it mechanistically and pharmacologically.

Target selectivity
Class-level
High selectivity reported across 6 human aspartic proteases (qualitative)
On-target HIV-1 PI selectivity for research models.
Quantitative fold-selectivity not reported; class-level inference.
HIV protease inhibitor Enzyme inhibition Ki EC50 Antiviral potency

GS-9770 Application Scenarios


Unboosted HIV PI Regimens

GS-9770 is the preferred HIV PI for preclinical in vivo efficacy studies where the confounding effects of CYP3A4 inhibitors (ritonavir or cobicistat) must be avoided. With oral bioavailability of 46–100% and a half-life of 7–12 hours without boosting [1], GS-9770 enables once-daily oral dosing in animal models without the need for co-administered boosters. This simplifies PK/PD modeling and eliminates booster-driven drug-drug interactions that complicate interpretation when using atazanavir or darunavir [2].

HIV PI Resistance & Salvage Therapy

For laboratories conducting resistance surveillance or characterizing PI-resistant HIV-1 clinical isolates, GS-9770 is the appropriate tool compound due to its retained activity against atazanavir- and darunavir-resistant viruses [3]. In resistance selection experiments, GS-9770 prevented breakthrough variants at all fixed drug concentrations tested and required multiple protease substitutions for viral outgrowth, indicating a high genetic barrier to resistance [3]. Substituting generic PIs would yield false-negative efficacy results in resistant strain panels.

Broad-Spectrum HIV Antiviral Screening

GS-9770 is ideally suited for mechanistic studies of HIV protease inhibition in cellular systems where metabolic stability is critical. Its predicted human clearance of 0.09 L/h/kg in liver microsomes [4] ensures that compound depletion does not confound long-duration cell culture assays, unlike peptidomimetic PIs which undergo rapid CYP-mediated metabolism unless boosters are added. This allows cleaner interpretation of target engagement and downstream Gag polyprotein cleavage inhibition [3].

Non-Peptidomimetic PI Chemistry

In preclinical cART regimen studies, GS-9770 provides a PI component that shows no in vitro antagonism when combined pairwise with drugs from other antiretroviral classes and remains fully active against viruses resistant to other antiviral classes [3]. Its unboosted profile eliminates the need to account for booster interactions with companion agents, streamlining multi-drug combination assessments.

Application
Selection Property
Validation Focus
Unboosted HIV PI PK/PD studies
Unboosted oral PK profile
Bioavailability and DDI avoidance models
PI cross-resistance research
Resistance panel activity
Cross-resistance barrier validation
Broad HIV-1 subtype screening
Subtype antiviral potency
Broad-subtype potency confirmation
Non-peptidomimetic scaffold design
Scaffold template
Structure-based design compatibility

Technical Documentation Hub

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32 linked technical documents
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